molecular formula C7H14ClNO2 B1315897 4-Piperidineacetic acid hydrochloride CAS No. 73415-84-6

4-Piperidineacetic acid hydrochloride

Cat. No. B1315897
Key on ui cas rn: 73415-84-6
M. Wt: 179.64 g/mol
InChI Key: IYDUFJOXYMLYNM-UHFFFAOYSA-N
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Patent
US07365085B2

Procedure details

A mixture of 4-pyridylacetic acid hydrochloride (5 g, 28.8 mmol), glacial acetic acid (100 mL) and PtO2 (0.5 g) was hydrogenated at 50 psi overnight. The solvent was decanted from the catalyst and concentrated in vacuo. Azetroped with toluene twice then washed with ether to give 5 g (97%) of white solid. MS(ESI) 144.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1>O=[Pt]=O.C(O)(=O)C>[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][CH2:3]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50 psi overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was decanted from the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Azetroped with toluene twice then washed with ether

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CCC(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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